Kahalalide A

Antimycobacterial Marine Natural Products Structure-Activity Relationship

Researchers developing antimycobacterial therapies require functionally validated compounds distinct from anticancer kahalalides. Kahalalide A (CAS 179733-11-0) is a cyclic depsipeptide from Elysia rufescens with selective antimycobacterial activity, not ErbB3 targeting. • Validated antimycobacterial probe; no cross-reactivity with anticancer pathways. • Total solid-phase synthesis established; ideal benchmark for cyclic depsipeptide methods. • Supplied at ≥98% purity for reproducible infectious disease research.

Molecular Formula C46H67N7O11
Molecular Weight 894.1 g/mol
CAS No. 179733-11-0
Cat. No. B1673271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKahalalide A
CAS179733-11-0
SynonymsKahalalide A; 
Molecular FormulaC46H67N7O11
Molecular Weight894.1 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)C)CC3=CC=CC=C3)CC(C)C)C(C)O)CO)C
InChIInChI=1S/C46H67N7O11/c1-9-27(6)39(56)47-35(23-31-18-14-11-15-19-31)43(60)53-38-29(8)64-46(63)36(24-54)51-44(61)37(28(7)55)52-42(59)33(21-26(4)5)48-41(58)34(22-30-16-12-10-13-17-30)49-40(57)32(20-25(2)3)50-45(38)62/h10-19,25-29,32-38,54-55H,9,20-24H2,1-8H3,(H,47,56)(H,48,58)(H,49,57)(H,50,62)(H,51,61)(H,52,59)(H,53,60)/t27?,28-,29+,32-,33+,34-,35-,36+,37-,38-/m1/s1
InChIKeyWEBZVDAMOOBHRC-DRVIOHKISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Kahalalide A Baseline Overview


Kahalalide A (CAS: 179733-11-0) is a cyclic depsipeptide of marine origin, isolated from the sacoglossan mollusk Elysia rufescens and its algal diet [1]. The compound has a molecular weight of 894.08 g/mol and a formula of C46H67N7O11 [2]. It is a founding member of the broader kahalalide family, which includes over 20 naturally occurring analogues (A–F, G, H, J, K, O, R, S, V–Y) [3], and is distinct from later clinical candidates such as Kahalalide F (KF) and elisidepsin (PM02734, Irvalec). Primary literature identifies its main validated bioactivity as antimycobacterial action [4], setting it apart from its more extensively characterized anticancer counterparts within the same natural product class.

Workflow Antimycobacterial screening and SAR studies
Compound type Marine cyclic depsipeptide research standard
Differentiation Distinct from anticancer kahalalide analogues

Kahalalide A: Why Generic Substitution Fails


The kahalalide family exhibits remarkable functional divergence despite its common marine origin and cyclic depsipeptide scaffold [1]. While Kahalalide F and elisidepsin (PM02734) have progressed to clinical trials as potent anticancer agents with IC50 values in the sub-micromolar range against various solid tumors [2], Kahalalide A has demonstrated a distinctly different activity profile, primarily as an antimycobacterial agent with no reported significant anticancer activity [3]. Within the antimycobacterial context, subtle structural variations among the family members dictate their activity; for example, Kahalalide B shows negligible biological activity compared to Kahalalide F . Furthermore, structure-activity relationship (SAR) studies have shown that Kahalalide F's activity is highly sensitive to backbone stereotopical modifications [4]. These divergent functional profiles mean that researchers cannot interchangeably substitute Kahalalide A for other family members like Kahalalide F or elisidepsin without fundamentally altering their experimental objectives or invalidating their results. The following evidence quantifies these critical differentiators.

Functional divergence within the family: Kahalalide F and elisidepsin target ErbB3/Akt signaling in cancer models, whereas Kahalalide A exhibits antimycobacterial activity; cross-substitution would shift the research endpoint.
Structural sensitivity of activity: Kahalalide B shows negligible antimycobacterial activity compared to Kahalalide F, and backbone stereotopical modifications can critically alter potency; Kahalalide A’s specific methylbutyrate side chain may be required for its reported profile.
Mechanistic separation: Resistance mechanisms against ErbB3-targeting anticancer kahalalides are unlikely to overlap with Kahalalide A’s inferred membrane/energy-metabolism disruption; substituting one for another may confound target-engagement studies.

Kahalalide A: Differentiated Procurement Evidence


Antimycobacterial Activity and Structural Modifications

The antimycobacterial activity of Kahalalide A and its synthetic analogues was evaluated, establishing the importance of specific structural features [1]. The natural product served as the baseline for SAR studies. Replacing the methylbutyrate side chain with an achiral hexanoate resulted in an increase in antimycobacterial activity, while modification of the alcohol functional groups on serine and threonine residues was detrimental, indicating these groups are crucial for activity [1].

SAR: Side-chain replacement
Head-to-head
Natural Kahalalide A (methylbutyrate side chain) vs. synthetic analogue with achiral hexanoate: antimycobacterial activity increased, but exact fold-change not reported.
Guides side-chain optimization for enhanced antimycobacterial screening.
Exact fold-change not quantified in source; SAR derived from in vitro Mycobacterium assays.
Antimycobacterial Marine Natural Products Structure-Activity Relationship

Anticancer Activity Comparison with Kahalalide F

While Kahalalide A was initially isolated alongside other family members, it has not been reported to exhibit the potent anticancer activity that characterizes Kahalalide F (KF) [1]. In contrast, KF demonstrates potent and selective cytotoxicity against a panel of human prostate and breast cancer cell lines, with IC50 values ranging from 0.07 μM (PC3 prostate cancer cells) to 0.28 μM (DU145, LNCaP, SKBR-3, BT474, MCF7) [2]. This stark contrast in functional activity, despite their structural kinship, underscores the importance of selecting the correct kahalalide for a specific research application.

Cytotoxicity profile divergence
Class-level
Kahalalide A lacks reported nanomolar cytotoxic potency; comparator Kahalalide F IC50 = 0.07–0.28 μM against prostate/breast cancer lines.
Selects Kahalalide A for antimycobacterial workflows over oncology-targeted research.
Class-level inference based on absence of anticancer data; functional classification may require verification.
Cytotoxicity Anticancer Comparative Pharmacology

Mechanisms: Antimycobacterial vs. ErbB3 Targeting

The mechanism of action for the anticancer kahalalides (KF and elisidepsin) involves targeting cells expressing ErbB3 and inhibiting downstream Akt signaling, as established by multiple studies [1][2]. Sensitivity to elisidepsin has been shown to directly correlate with ErbB3 expression levels [2]. In contrast, Kahalalide A's reported antimycobacterial activity is hypothesized to involve disruption of bacterial cell membrane integrity and interference with energy metabolism [3]. These distinct mechanistic pathways imply that resistance mechanisms developed against the ErbB3-targeting anticancer kahalalides would not confer cross-resistance to Kahalalide A's antimycobacterial effects, and vice versa.

Mechanistic pathway divergence
Class-level
Kahalalide A: proposed membrane/energy-metabolism disruption in mycobacteria. Kahalalide F/elisidepsin: ErbB3 degradation, Akt inhibition. KF rank 3/49,000 NCI correlation with c-erbB2; elisidepsin IC50 0.4–8.8 μM with erlotinib synergy (CI 0.59–0.81).
Separates target-engagement context: antimycobacterial probe vs. ErbB3-driven cancer model compound.
Antimycobacterial mechanism inferred from supplier literature; independent validation advised.
Mechanism of Action Drug Resistance ErbB3 Signaling

Optimal Application Scenarios for Kahalalide A


Antimycobacterial Drug Discovery and Lead Optimization

Researchers investigating novel treatments for tuberculosis and other mycobacterial infections can utilize Kahalalide A as a starting point for medicinal chemistry campaigns. The SAR data indicating that replacement of the methylbutyrate side chain with an achiral hexanoate can increase antimycobacterial activity [1] provides a rational basis for synthesizing and screening focused libraries of Kahalalide A analogues. This is a distinct application from using anticancer kahalalides like KF or elisidepsin, which target ErbB3 signaling in cancer cells and would not be relevant for antimicrobial programs.

Chemical Biology and Mode-of-Action Studies

Kahalalide A serves as a valuable probe to dissect the fundamental chemical biology of mycobacterial cell wall integrity and energy metabolism [1]. Its reported mechanism of action differs significantly from that of the ErbB3-targeting anticancer family members [2], making it a tool of choice for studies aimed at understanding the mechanistic divergence within a single natural product class. Using Kahalalide A in such studies avoids confounding results that might arise from using a compound with a different, well-defined cancer target.

Solid-Phase Peptide Synthesis Methodology Development

Given that the total solid-phase synthesis of Kahalalide A has been established using a Kenner sulfonamide safety-catch linker and a backbone cyclization strategy [1], this compound is an ideal model system for researchers developing or optimizing new methods for the synthesis of complex cyclic depsipeptides. Its synthesis serves as a benchmark for comparing the efficiency and fidelity of novel cyclization approaches, independent of the biological activity assays required for anticancer candidates like Kahalalide F.

Selective Procurement: Infectious Disease vs. Oncology

Procurement specialists and laboratory managers must differentiate between Kahalalide A and its analogs based on their validated biological activities. Kahalalide A should be exclusively ordered and stocked for infectious disease (specifically antimycobacterial) research programs, while Kahalalide F or elisidepsin must be procured for oncology projects [1][2]. The functional divergence between these compounds, despite their shared origin, necessitates separate inventory management and prevents cross-utilization, ensuring that experimental reagents are fit for their intended purpose and minimizing waste.

Application
Selection Property
Validation Focus
Antimycobacterial drug discovery
SAR-modified side-chain tolerance
Analog library screening and potency benchmarking
Mycobacterial mode-of-action studies
Membrane/energy-metabolism pathway probe
Non-ErbB3 target validation and mechanistic profiling
Cyclic depsipeptide synthesis methodology
Kenner safety-catch linker and backbone cyclization benchmark
Efficiency and fidelity of novel cyclization approaches
Infectious disease research procurement
Antimycobacterial-specific activity profile
Separated inventory from anticancer kahalalide analogues

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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